4-(1H-Imidazol-4-yl)benzaldehyde
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Overview
Description
“4-(1H-Imidazol-4-yl)benzaldehyde” is a chemical compound with the empirical formula C10H8N2O . It has a molecular weight of 172.18 . It is a solid substance and can be used in the synthesis of other compounds .
Synthesis Analysis
The synthesis of imidazole derivatives has been a subject of interest due to their wide range of applications . For instance, 4-(1H-Imidazol-1-yl)benzaldehyde could be used to synthesize (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one through Claisen–Schmidt condensation .
Molecular Structure Analysis
The molecular structure of “4-(1H-Imidazol-4-yl)benzaldehyde” consists of a benzene ring attached to an imidazole ring via a formyl group . The imidazole ring is a five-membered ring with two nitrogen atoms .
Chemical Reactions Analysis
Imidazole derivatives, including “4-(1H-Imidazol-4-yl)benzaldehyde”, are known to participate in various chemical reactions. For example, they can undergo nucleophilic aromatic substitution reactions . They can also react with other compounds like 4′-methylacetophenone through Claisen–Schmidt condensation to form novel compounds .
Physical And Chemical Properties Analysis
“4-(1H-Imidazol-4-yl)benzaldehyde” is a solid substance . It has a melting point of 153-155 °C . Its molecular weight is 172.18 .
Scientific Research Applications
Claisen–Schmidt Condensation Reactions
This aldehyde participates in Claisen–Schmidt condensation reactions, forming chalcones and other conjugated systems. These products are studied for their anti-aspergillus activities and other biological properties .
Lactate Dehydrogenase Inhibition
Imidazole derivatives, including those derived from 4-(1H-Imidazol-4-yl)benzaldehyde, have been investigated as inhibitors of lactate dehydrogenase. This enzyme is a target for cancer therapy, as it plays a role in the metabolic pathways of cancer cells .
Agricultural Chemicals
The compound’s derivatives are explored for use in agriculture as fungicides, herbicides, and plant-growth regulators. Their ability to interfere with the growth of various plant pathogens is of significant interest .
Organic Synthesis Building Blocks
As a building block in organic synthesis, 4-(1H-Imidazol-4-yl)benzaldehyde is used to construct a wide array of organic molecules. Its reactivity allows for the formation of carbon-nitrogen bonds, essential in many organic compounds .
Safety And Hazards
Future Directions
Imidazole derivatives, including “4-(1H-Imidazol-4-yl)benzaldehyde”, have a wide range of applications in medicinal chemistry due to their diverse biological activities . They are key components in the development of new drugs . Therefore, the future directions in the study of “4-(1H-Imidazol-4-yl)benzaldehyde” and its derivatives could involve further exploration of their therapeutic potentials and the development of novel synthetic methods .
properties
IUPAC Name |
4-(1H-imidazol-5-yl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-6-8-1-3-9(4-2-8)10-5-11-7-12-10/h1-7H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXECRQWEELXIAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CN=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595012 |
Source
|
Record name | 4-(1H-Imidazol-5-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-5-yl)benzaldehyde | |
CAS RN |
149169-88-0 |
Source
|
Record name | 4-(1H-Imidazol-5-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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